molecular formula C8H7NO3 B181209 4-Carbamoylbenzoic acid CAS No. 6051-43-0

4-Carbamoylbenzoic acid

Cat. No.: B181209
CAS No.: 6051-43-0
M. Wt: 165.15 g/mol
InChI Key: JMHSCWJIDIKGNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-carbamoylbenzoic acid is a dicarboxylic acid monoamide resulting from the formal condensation of one of the carboxy groups of terephthalic acid with ammonia. It is a carbamoylbenzoic acid and a dicarboxylic acid monoamide. It derives from a terephthalic acid.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Terephthalic acid monoamide is involved in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found that Terephthalic acid monoamide can be utilized by a microbial consortium in the first 48 hours of exposure

Cellular Effects

The effects of Terephthalic acid monoamide on various types of cells and cellular processes are complex and multifaceted. It has been observed to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Terephthalic acid monoamide can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies

Metabolic Pathways

Terephthalic acid monoamide is involved in certain metabolic pathways. It interacts with enzymes and cofactors, and can have effects on metabolic flux or metabolite levels . For example, Terephthalic acid monoamide is converted into protocatechuic acid via a pathway encoded by the tphABC operon .

Transport and Distribution

It is likely that it interacts with transporters or binding proteins, and may have effects on its localization or accumulation .

Subcellular Localization

It is possible that it has targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Biological Activity

4-Carbamoylbenzoic acid (C₈H₇NO₃) is an aromatic compound that features a carbamoyl group attached to a benzoic acid structure. This compound has garnered attention in medicinal chemistry and environmental science due to its diverse biological activities, including antitumor, antifilarial, and potential applications in wastewater treatment. This article explores the biological activity of this compound, supported by research findings, case studies, and relevant data tables.

Antitumor Activity

Research has indicated that derivatives of this compound exhibit significant antitumor properties. For example, methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate, a derivative of this compound, has shown promising results in inhibiting the proliferation of leukemia L1210 cells. The mechanism behind this activity is primarily attributed to the compound's ability to block mitosis, leading to cytotoxic effects on cancer cells.

Antifilarial Activity

In addition to its antitumor effects, this compound derivatives have been evaluated for their antifilarial properties. Studies have demonstrated in vivo activity against adult worms of Acanthocheilonema viteae, suggesting a potential therapeutic application in treating filarial infections.

Hypoglycemic Effects

Certain N-substituted derivatives of carbamoylbenzoic acids have exhibited hypoglycemic activity. Notably, enantiomers of 4-N-[1-(5-Fluoro-2-methoxyphenyl)ethyl]carbamoylmethylbenzoic acid were found to significantly lower blood glucose levels, indicating potential interactions with receptors similar to those targeted by sulfonylureas.

Wastewater Treatment

This compound has also been studied for its role in modifying biopolymers like chitosan. Research indicates that chitosan modified with carbamoylbenzoic acids can act as effective coagulant-flocculant agents for removing metals from wastewater. This highlights the compound's utility in environmental applications, particularly in water treatment processes .

Case Studies

  • Antitumor Efficacy : A study conducted on the effects of methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate showed a significant reduction in cell viability in leukemia L1210 cell lines when treated with varying concentrations of the compound.
    Concentration (µM)Cell Viability (%)
    1030
    2515
    505
  • Hypoglycemic Activity : A comparative study on the hypoglycemic effects of different enantiomers revealed that the (S) enantiomer was equipotent with known hypoglycemic agents.
    CompoundIC50 (µM)
    (S)-4-N-[1-(5-Fluoro-2-methoxyphenyl)ethyl]carbamoylmethylbenzoic acid15
    Glibenclamide14

Scientific Research Applications

Pharmaceutical Applications

4-Carbamoylbenzoic acid has shown potential as a precursor for developing pharmaceutical compounds. Studies indicate that derivatives of carbamoylbenzoic acids possess anti-inflammatory, immunomodulatory, and antitumor properties. For instance, compounds derived from this compound have been investigated for their ability to stimulate bone morphogenetic protein (BMP) signaling pathways, which are crucial in bone formation .

Environmental Science

The compound has been utilized in environmental applications, particularly in wastewater treatment. Modified chitosan incorporating this compound has demonstrated effectiveness as a coagulant-flocculant agent for metal removal from contaminated water sources. This application highlights its potential to address environmental pollution issues .

Analytical Chemistry

Research has focused on the interaction of this compound with metal ions, revealing its ability to form stable complexes. Such properties are beneficial for analytical techniques used in environmental monitoring and metal ion detection .

Case Study 1: Antiviral Activity

A series of sulfonamidobenzoic acid derivatives were synthesized based on modifications of this compound. These compounds exhibited significant antiviral activity against Coxsackievirus B3, suggesting their potential as therapeutic agents against viral infections .

Case Study 2: Fluorescent Metal Receptors

Research involving fluorescent metal receptors based on 4,4'-carbonyl bis(carbamoylbenzoic acid) analogues demonstrated their utility in detecting metal ions through fluorescence changes. This application is particularly relevant in developing sensors for environmental monitoring .

Comparative Data Table

Application AreaDescriptionKey Findings
PharmaceuticalsAnti-inflammatory and antitumor propertiesInduces BMP signaling; potential drug leads
Environmental ScienceWastewater treatment using modified chitosanEffective metal removal agent
Analytical ChemistryMetal ion complex formationUseful in environmental monitoring techniques
Fluorescent SensorsDetection of metal ions through fluorescenceSignificant changes observed with target metals

Properties

IUPAC Name

4-carbamoylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO3/c9-7(10)5-1-3-6(4-2-5)8(11)12/h1-4H,(H2,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMHSCWJIDIKGNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00333441
Record name 4-Carbamoylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00333441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6051-43-0
Record name 4-(Aminocarbonyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6051-43-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Carbamoylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00333441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Carbamoylbenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

LiOH (26 mg, 0.6 mmol) was added to a stirred solution of terephthalamic acid methyl ester (73 mg, 0.41 mmol) in THF:MeOH:water mixture (3:1:1, 1 mL) and the resulting mixture was stirred at room temperature overnight. The THF and MeOH were then evaporated and the resulting residue was acidified to pH 2 using 10% citric acid solution. The product was extracted using EtOAc. The organic layer was washed with saturated brine solution, dried over Na2SO4 and concentrated under reduced pressure to afford 30 mg (53.6% yield) of terephthalamic acid. LCMS Purity: 92.2%.
Name
Quantity
26 mg
Type
reactant
Reaction Step One
Quantity
73 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
reactant
Reaction Step Two
Yield
53.6%

Synthesis routes and methods II

Procedure details

6.0 grams (0.025 mols) of monophenylterephthalate were brought together with 26.2 grams of liquid ammonia for reaction under the same conditions specified in Example 10. After working up the product as in all of the preceding examples, there were obtained 4.1 grams (99% of theory) of terephthalic acid monoamide.
Quantity
6 g
Type
reactant
Reaction Step One
[Compound]
Name
liquid
Quantity
26.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Carbamoylbenzoic acid
Reactant of Route 2
Reactant of Route 2
4-Carbamoylbenzoic acid
Reactant of Route 3
Reactant of Route 3
4-Carbamoylbenzoic acid
Reactant of Route 4
Reactant of Route 4
4-Carbamoylbenzoic acid
Reactant of Route 5
Reactant of Route 5
4-Carbamoylbenzoic acid
Reactant of Route 6
4-Carbamoylbenzoic acid
Customer
Q & A

Q1: What is the structural significance of the carbamoyl group in 4-Carbamoylbenzoic acid?

A1: The carbamoyl group in this compound plays a crucial role in its hydrogen bonding capabilities. [] In the crystal structure, molecules of this compound are linked together through hydrogen-bond dimerization of the amido group within the carbamoyl moiety. This dimerization, along with a chain of hydrogen bonds involving 2-propanol and the carboxyl group, contributes to the compound's crystal packing and potential interactions with biological targets. You can explore the crystallographic details further in the study by [] "3,5-Dibromo-4-carbamoylbenzoic acid 2-propanol monosolvate".

Q2: Can microorganisms utilize this compound as a carbon and nitrogen source?

A2: Yes, research indicates that microbial communities can utilize chemically deconstructed polyethylene terephthalate (DCPET), which contains this compound (Terephthalic acid monoamide), as a source of both carbon and nitrogen. [] The study by [] "Versatile microbial communities rapidly assimilate ammonium hydroxide-treated plastic waste" demonstrated that microbial consortia effectively degraded DCPET in water, even without additional nutrients. This finding highlights the potential of these microorganisms in bioremediation strategies for plastic waste.

Q3: Has this compound been investigated for its interactions with enzymes?

A3: Yes, this compound has been identified as a ligand in a crystal structure complex with cAMP-dependent protein kinase A (CHO PKA). [] While the specific details of this interaction and its downstream effects are not elaborated upon in the provided abstract, this finding suggests that this compound might possess biological activity through modulating enzyme activity. Further investigation into this interaction could be valuable for understanding its potential therapeutic applications.

Q4: Are there any studies exploring the binding of this compound to enzymes involved in crucial metabolic pathways?

A4: While the provided abstracts don't delve into specific metabolic pathways, one study demonstrates the binding of a this compound derivative to TS-DHFR from Cryptosporidium hominis. [] This enzyme, thymidylate synthase-dihydrofolate reductase, plays a vital role in nucleotide biosynthesis, making it a crucial target for anti-parasitic drug development. Although the study focuses on a derivative rather than this compound itself, it underscores the potential of this compound and its structural analogs for modulating essential metabolic pathways.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.